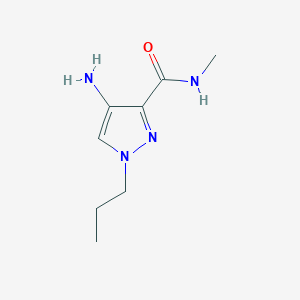![molecular formula C27H25N5O5S2 B2753604 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 457651-75-1](/img/structure/B2753604.png)
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is a useful research compound. Its molecular formula is C27H25N5O5S2 and its molecular weight is 563.65. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of DNA Methylation
A quinoline derivative, closely related to the specified compound, was designed as a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B. These enzymes are crucial for DNA methylation, a process that can silence gene expression and is often dysregulated in various cancers. By inhibiting DNMTs, these compounds can induce the re-expression of silenced genes, potentially reversing aberrant gene silencing in cancer cells (Rilova et al., 2014).
Remote Sulfonylation of Aminoquinolines
Research on the sulfonylation of aminoquinoline derivatives, which are structurally related to the given compound, has shown the development of environmentally friendly methods to synthesize N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. These methods generate less odorous and more eco-friendly byproducts compared to traditional methods, indicating potential for green chemistry applications (Xia et al., 2016).
Development of Synthetic Cannabinoid Receptor Agonists
Studies on synthetic cannabinoid receptor agonists, including those with sulfamoyl benzamide structures similar to the queried compound, have focused on their analytical profiles and development. These compounds explore the cannabinoid receptor system, providing insights into new psychoactive substances (NPS) and potentially contributing to harm reduction solutions (Brandt et al., 2020).
In Vitro Metabolic Fate Studies
In vitro studies on the metabolic fate of synthetic cannabinoid receptor agonists, such as 2F-QMPSB and SGT-233, which have structural elements in common with the specified compound, help in understanding their degradation and transformation. Such studies are crucial for identifying analytical targets in toxicological screenings, indicating the importance of these compounds in forensic and clinical toxicology (Richter et al., 2022).
Antibacterial Activity
Derivatives of quinoline and sulfamoyl benzamide have been synthesized and tested for their antibacterial activity. Compounds with these structures have shown potent inhibitory activity against various bacterial strains, suggesting their potential as novel antibacterial agents (Murthy et al., 2011).
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5S2/c1-19-16-17-28-27(29-19)31-38(34,35)23-14-10-22(11-15-23)30-26(33)21-8-12-24(13-9-21)39(36,37)32-18-4-6-20-5-2-3-7-25(20)32/h2-3,5,7-17H,4,6,18H2,1H3,(H,30,33)(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXYNNSZMKJGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

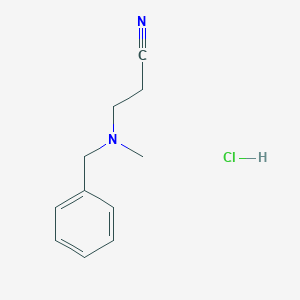
![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2753527.png)

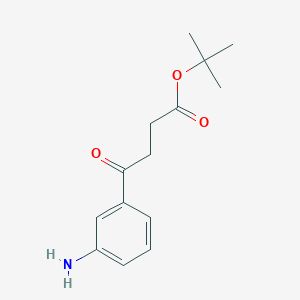
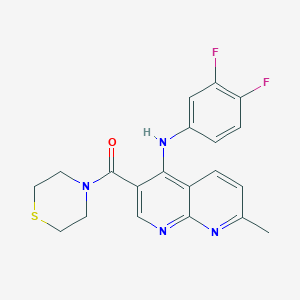
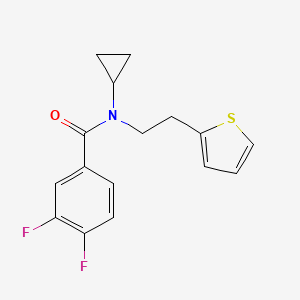
![(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2753535.png)
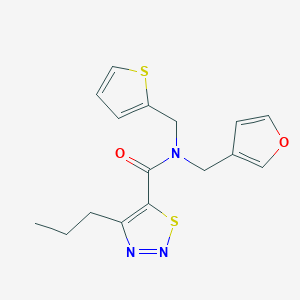

![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)
![2,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)
